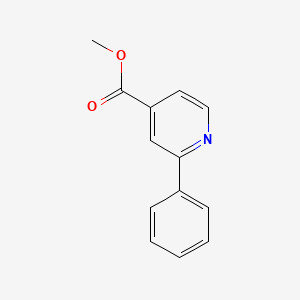

Methyl 2-Phenylisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-phenylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPOOQVXKJROPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479524 | |

| Record name | Methyl 2-Phenylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4634-14-4 | |

| Record name | Methyl 2-Phenylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-Phenylisonicotinate (CAS 4634-14-4): Properties, Synthesis, and Applications in Chemical Research

Executive Summary: This document provides a comprehensive technical overview of Methyl 2-Phenylisonicotinate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The guide details its chemical and physical properties, offers predictive insights into its spectroscopic profile, and outlines a robust, field-proven protocol for its synthesis. As a Senior Application Scientist, this whitepaper is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers and drug development professionals to effectively utilize this compound in their discovery workflows. We will explore its reactivity, potential applications derived from its unique phenyl-pyridine scaffold, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a pyridine ring substituted with a phenyl group at the 2-position and a methyl ester at the 4-position (the iso-position). This arrangement provides a rigid, aromatic scaffold with a key functional handle for further chemical modification.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 4634-14-4[1][2][3][4][5] |

| IUPAC Name | methyl 2-phenylpyridine-4-carboxylate[4][5] |

| Molecular Formula | C₁₃H₁₁NO₂[1][3][4] |

| Molecular Weight | 213.23 g/mol [1][2][4] |

| Synonyms | 2-PHENYL-ISONICOTINIC ACID METHYL ESTER[1][4][6] |

| SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2[1][4] |

| InChIKey | PKPOOQVXKJROPY-UHFFFAOYSA-N[4][5] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 354.8 °C at 760 mmHg | [3] |

| Density | 1.15 g/cm³ | [3] |

| Flash Point | 168.4 °C | [3] |

| Storage | Sealed in dry, 2-8°C |[1] |

Table 3: Computed Properties for Drug Discovery These values are computationally derived and provide a preliminary assessment of the molecule's drug-like properties according to Lipinski's Rule of Five.

| Property | Value | Significance |

|---|---|---|

| LogP (Octanol/Water) | 2.5 - 2.7[1][4][5] | Indicates good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 39.2 Ų[1][4] | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 0[1][4] | Adheres to drug-like criteria. |

| Hydrogen Bond Acceptors | 3[1][4] | Adheres to drug-like criteria. |

| Rotatable Bonds | 2-3[1][4][5] | Low number suggests conformational rigidity. |

Spectroscopic Characterization (Predicted)

While commercial suppliers can provide lot-specific analytical data such as NMR, LC-MS, and HPLC upon request, this section details the expected spectroscopic signatures based on the molecule's structure.[7] This predictive analysis is fundamental for researchers to verify the identity and purity of the compound post-synthesis or upon receipt.

Caption: Predicted proton environments and chemical shifts.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl ester and the two aromatic systems. The methyl protons (-OCH₃) should appear as a sharp singlet around 3.9-4.0 ppm. The five protons of the phenyl ring will likely appear as a complex multiplet between 7.4 and 8.1 ppm. The three protons on the pyridine ring will be downfield due to the electron-withdrawing effect of the nitrogen atom and ester group, appearing between 7.8 and 8.8 ppm with characteristic doublet and doublet-of-doublets splitting patterns.

-

¹³C NMR Spectroscopy: The carbon spectrum should display 11 unique signals (accounting for symmetry in the phenyl group). Key signals include the ester carbonyl carbon (~165 ppm), the methyl carbon (~53 ppm), and nine distinct aromatic carbons between ~120 and 155 ppm.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a strong molecular ion (M⁺) peak at m/z = 213. Key fragmentation patterns would likely involve the loss of the methoxy radical (•OCH₃, M-31) or the carbomethoxy group (•COOCH₃, M-59).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption from the ester at approximately 1720-1730 cm⁻¹. Other significant peaks will include C=C and C=N stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region and C-O stretching from the ester group around 1250-1300 cm⁻¹.

Synthesis and Purification

Core Rationale: The most direct and industrially scalable synthesis of this compound is via a Fischer-Speier esterification of its corresponding carboxylic acid, 2-Phenylisonicotinic acid.[8] This acid-catalyzed reaction uses an excess of methanol as both a reagent and a solvent, driving the equilibrium towards the product. The choice of a strong acid catalyst, such as concentrated sulfuric acid, is critical for protonating the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.

Caption: Fischer-Speier esterification synthesis pathway.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Phenylisonicotinic acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Phenylisonicotinic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality Note: The slow addition of acid prevents an excessive exotherm.

-

Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution. Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. The addition to ice controls the heat generated during neutralization.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Potential Applications

The utility of this compound in research stems from its identity as a heterocyclic building block.[2] The phenyl-pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. The methyl ester provides a versatile handle for further synthetic transformations.

Caption: Key derivatization pathways for drug discovery.

-

Drug Discovery: The ester can be readily hydrolyzed back to the carboxylic acid.[9] This acid is a crucial intermediate for creating libraries of amide derivatives via coupling reactions with various amines. Such libraries are fundamental in structure-activity relationship (SAR) studies to optimize lead compounds. The introduction of a methyl group is a known strategy in drug design to modulate physicochemical and pharmacokinetic properties.[10]

-

Materials Science: The rigid, planar structure of the phenyl-pyridine core makes it a candidate for incorporation into organic electronic materials, such as ligands for metal-organic frameworks (MOFs) or components of organic light-emitting diodes (OLEDs).

Safety and Handling

It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[11] Therefore, this compound should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves when handling this compound.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

-

First Aid:

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C) place away from incompatible materials.[1]

Conclusion

This compound (CAS 4634-14-4) is a valuable research chemical whose full potential is yet to be explored. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting point for discovery campaigns. The phenyl-pyridine core offers a robust scaffold for medicinal chemistry, while the methyl ester provides the necessary functionality for library synthesis and SAR exploration. By following the protocols and understanding the properties outlined in this guide, researchers are well-equipped to incorporate this compound into their workflows safely and effectively.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Capot Chemical. (2018). Material Safety Data Sheet. Retrieved from Capot Chemical website. [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208. [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from MDPI website. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 4634-14-4 | 4H58-1-514 | MDL MFCD07357447 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | C13H11NO2 | CID 12183945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-PHENYL-ISONICOTINIC ACID METHYL ESTER | 4634-14-4 [chemicalbook.com]

- 7. 4634-14-4|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy Methyl 3-Phenylisonicotinate (EVT-1794213) | 850162-87-7 [evitachem.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. capotchem.com [capotchem.com]

An In-depth Technical Guide to Methyl 2-phenylpyridine-4-carboxylate

Foreword: The Strategic Importance of the 2-Phenylpyridine Scaffold

The 2-phenylpyridine motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties, arising from the interplay between the electron-deficient pyridine ring and the electron-rich phenyl substituent, make it a cornerstone for the design of a diverse array of functional molecules. In drug discovery, this core is found in compounds targeting a wide range of biological pathways, including but not limited to, antiviral, anticancer, and anti-inflammatory agents.[1] In materials science, the photophysical properties of 2-phenylpyridine derivatives have been harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This guide focuses on a key derivative, Methyl 2-phenylpyridine-4-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications for researchers and drug development professionals.

Molecular Overview and Physicochemical Properties

Methyl 2-phenylpyridine-4-carboxylate, also known as Methyl 2-phenylisonicotinate, is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a methyl carboxylate group at the 4-position.

Chemical Structure

The structural representation of Methyl 2-phenylpyridine-4-carboxylate is depicted below.

Caption: Synthesis of Methyl 2-phenylpyridine-4-carboxylate via Borono-Minisci reaction.

This protocol is adapted from a standard procedure for Borono-Minisci reactions. [2]

-

Reaction Setup: In a 10 mL round-bottom flask, combine ammonium persulfate (342 mg, 3 equiv), phenylboronic acid (91 mg, 1.5 equiv), silver nitrate (17 mg, 0.2 equiv), and zinc trifluoromethanesulfonate (36 mg, 0.2 equiv).

-

Addition of Heterocycle and Solvents: To the flask, add methyl isonicotinate (1 equiv, 0.5 mmol) followed by water (0.4 mL) and dichloromethane (1.6 mL).

-

Reaction Initiation and Progression: Sonicate the resulting mixture for 10 seconds to ensure homogeneity. Place the flask on a magnetic stir plate and stir vigorously at room temperature for 4 hours.

-

Work-up: Quench the reaction by adding 28% aqueous ammonium hydroxide (2 mL). Dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of 5-20% ethyl acetate in hexanes.

Gram-Scale One-Pot Synthesis from 2-Phenylpyridine

For larger scale preparations, a one-pot procedure starting from 2-phenylpyridine offers an efficient route that avoids the isolation of intermediates. [3]

Caption: Gram-scale one-pot synthesis of Methyl 2-phenylpyridine-4-carboxylate.

This protocol is a gram-scale adaptation for the synthesis of the target compound. [3]

-

Phosphonium Salt Formation: In an oven-dried 250 mL Schlenk flask under an argon atmosphere, dissolve 2-phenylpyridine (10 mmol, 1.0 equiv) in dichloromethane (100 mL). Cool the solution to -78 °C and add trifluoromethanesulfonic anhydride (10 mmol, 1.0 equiv) dropwise. After stirring for 30 minutes, add triphenylphosphine (11 mmol, 1.1 equiv) under a positive flow of argon. Stir for an additional hour, then add triethylamine (1.0 equiv) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature.

-

Work-up of Phosphonium Salt: Quench the reaction with water (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (3 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to approximately 10 mL. Precipitate the crude pyridylphosphonium salt by adding an excess of petroleum ether and continue to concentrate.

-

Carboxylation: In a separate oven-dried 50 mL Schlenk tube, charge the crude pyridylphosphonium salt (0.3 mmol, 1.0 equiv) and iron(II) chloride (4 mg, 10 mol%). Evacuate and backfill the tube with carbon dioxide three times. Add dimethylacetamide (1.0 mL), tetramethylethylenediamine (0.3 mmol, 1.0 equiv), and a 2 M solution of diethylzinc in toluene (0.6 mL, 1.2 mmol, 4.0 equiv).

-

Esterification and Purification: After the carboxylation is complete (monitored by TLC or LC-MS), dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Dissolve the residue in a 4:1 mixture of diethyl ether and methanol and treat with a 2 M solution of (trimethylsilyl)diazomethane in hexanes until the esterification is complete. Concentrate the mixture and purify by flash chromatography using a gradient of ethyl acetate in petroleum ether to yield the final product. [3]

Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized Methyl 2-phenylpyridine-4-carboxylate. The following data serves as a benchmark for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| 8.84 | dd | 5.0, 0.9 | H6 (Pyridine) |

| 8.30 | dd | 1.5, 0.9 | H3 (Pyridine) |

| 8.12 - 7.99 | m | - | 2 x H (Phenyl) |

| 7.77 | dd | 5.0, 1.5 | H5 (Pyridine) |

| 7.62 - 7.35 | m | - | 3 x H (Phenyl) |

| 3.99 | s | - | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz [2]

Further Characterization (¹³C NMR, IR, and Mass Spectrometry)

-

¹³C NMR: The spectrum is expected to show 13 distinct signals corresponding to the carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester at ~165 ppm, the methyl carbon of the ester at ~52 ppm, and a series of signals in the aromatic region (120-160 ppm) for the pyridine and phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the ester group around 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 214.08.

Potential Applications in Research and Drug Development

The 2-phenylpyridine scaffold is a versatile building block in medicinal chemistry. While specific biological data for Methyl 2-phenylpyridine-4-carboxylate is limited in the public domain, its structural features suggest several promising avenues for investigation.

Precursor for Bioactive Molecules

The methyl ester functionality serves as a convenient handle for further chemical modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This strategy is commonly employed in drug discovery to explore structure-activity relationships.

Potential as a CCR2 Antagonist

The chemokine receptor CCR2 is a key mediator of inflammatory responses, and its antagonists are being investigated for the treatment of various inflammatory and autoimmune diseases. A patent application has described the use of 2-phenylisonicotinic acid derivatives, obtained from the hydrolysis of the corresponding methyl esters, as modulators of CCR2 activity. This suggests that Methyl 2-phenylpyridine-4-carboxylate could be a valuable intermediate in the synthesis of novel CCR2 antagonists.

Conclusion

Methyl 2-phenylpyridine-4-carboxylate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, detailed robust and reproducible synthetic protocols, and outlined its key spectroscopic features. The insights into its potential applications, particularly as a precursor for bioactive molecules such as CCR2 antagonists, should provide a solid foundation for researchers and drug development professionals working with this important chemical scaffold. Further exploration of the biological activities of this compound and its derivatives is a promising area for future research.

References

- Lewis, J. C., et al. (2016). Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles.

- Wang, Y., et al. (2022). Iron-Catalyzed Carboxylation of Pyridylphosphonium Salts with CO₂. Organic Letters, 24(37), 6826–6831.

- Li, J., et al. (2022). Visible-Light Photocatalytic Nucleophilic Addition of 4-Pyridylphosphonium Salts to CO₂ and Carbonyl Compounds.

- Carter, P. H., et al. (2005). Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity.

- Korean Intellectual Property Office. (2023).

- PubMed. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66.

-

Marshall Cavendish. (n.d.). Alkem Books. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Phenyl-Isonicotinic Acid Methyl Ester: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 2-phenyl-isonicotinic acid methyl ester, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. By synthesizing chemical principles with practical insights, this document will delve into the molecule's structure, synthesis, characterization, and potential biological significance, offering a foundational resource for its further exploration.

Introduction: The Significance of the 2-Phenylpyridine-4-Carboxylate Scaffold

The 2-phenyl-isonicotinic acid methyl ester, also known as methyl 2-phenylisonicotinate or methyl 2-phenylpyridine-4-carboxylate, belongs to a class of compounds characterized by a phenyl group substituted at the 2-position of a pyridine-4-carboxylic acid ester. The pyridine core is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs and bioactive molecules[1][2]. The introduction of a phenyl group at the 2-position creates a biaryl structure, which can significantly influence the molecule's conformational properties and its interactions with biological targets. The ester functionality at the 4-position provides a handle for further chemical modification and can modulate the compound's pharmacokinetic properties. This unique combination of structural features makes 2-phenyl-isonicotinic acid methyl ester and its derivatives compelling candidates for investigation in various therapeutic areas.

Physicochemical Properties and Structural Elucidation

2-Phenyl-isonicotinic acid methyl ester is a solid at room temperature with a reported melting point of 90°C and a boiling point of 115-125°C at a pressure of 0.005 Torr[3][4]. Its molecular formula is C₁₃H₁₁NO₂, corresponding to a molecular weight of 213.23 g/mol [5][6].

| Property | Value | Source |

| CAS Number | 4634-14-4 | [5][6] |

| Molecular Formula | C₁₃H₁₁NO₂ | [5][6] |

| Molecular Weight | 213.23 g/mol | [5][6] |

| Melting Point | 90 °C | [3] |

| Boiling Point | 115-125 °C (at 0.005 Torr) | [3] |

| IUPAC Name | methyl 2-phenylpyridine-4-carboxylate | [5] |

Structural Characterization:

The structural confirmation of 2-phenyl-isonicotinic acid methyl ester relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)[7][8][9].

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridine rings, as well as a characteristic singlet for the methyl ester protons. The chemical shifts and coupling patterns of the pyridine protons would be indicative of the 2,4-disubstitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the two aromatic rings, and the methyl carbon.

-

Infrared (IR) Spectroscopy: Key absorption bands in the IR spectrum would include a strong carbonyl (C=O) stretching vibration for the ester group, typically in the range of 1720-1740 cm⁻¹, and characteristic peaks for C-H and C=C stretching and bending vibrations of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons (phenyl and pyridine rings), singlet for methyl ester protons. |

| ¹³C NMR | Resonances for all 13 carbons, including the ester carbonyl. |

| **IR (cm⁻¹) ** | ~1720-1740 (C=O stretch), aromatic C-H and C=C vibrations. |

| Mass Spec (m/z) | Molecular ion peak at ~213. |

Synthesis of 2-Phenyl-Isonicotinic Acid Methyl Ester

The synthesis of 2-phenyl-isonicotinic acid methyl ester is most efficiently achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the 2-phenylpyridine core, followed by an esterification of the carboxylic acid.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for creating biaryl systems[10][11][12][13]. In this step, a suitable 2-halopyridine-4-carboxylic acid derivative is coupled with phenylboronic acid. Methyl 2-chloroisonicotinate is a common starting material.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add methyl 2-chloroisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Step 2: Fischer-Speier Esterification (Alternative Route)

An alternative approach involves first synthesizing 2-phenyl-isonicotinic acid via Suzuki coupling of 2-chloro-isonicotinic acid with phenylboronic acid, followed by esterification. The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst[14][15][16][17][18].

Caption: Workflow for the Fischer-Speier esterification.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-phenyl-isonicotinic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ester can then be purified by column chromatography or recrystallization.

Potential Biological Activities and Applications

While specific biological data for 2-phenyl-isonicotinic acid methyl ester is not extensively reported in publicly available literature, the isonicotinic acid scaffold and its derivatives have shown a wide range of biological activities, suggesting potential avenues for investigation.

Anti-inflammatory Potential

Isonicotinic acid derivatives have been explored for their anti-inflammatory properties[1][19][20]. The mechanism of action for some of these compounds is thought to involve the inhibition of inflammatory mediators. Given the structural similarities, 2-phenyl-isonicotinic acid methyl ester could be a candidate for screening in anti-inflammatory assays.

Antimicrobial and Antiviral Activity

The isonicotinic acid hydrazide core is famously present in isoniazid, a frontline drug for the treatment of tuberculosis[21][22]. Various other derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities[23][24][25]. The 2-phenyl substitution could modulate these activities, making the title compound a subject of interest for antimicrobial screening.

Cytotoxicity and Anticancer Research

Many heterocyclic compounds containing pyridine and biaryl motifs are investigated for their cytotoxic effects against various cancer cell lines[26][27][28][29][30]. The planar structure of the 2-phenylpyridine core could allow for intercalation with DNA or interaction with enzyme active sites, suggesting a potential for anticancer activity.

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a key feature in many enzyme inhibitors[2][31][32][33]. The specific substitution pattern of 2-phenyl-isonicotinic acid methyl ester could make it a candidate for screening against various enzyme targets, such as kinases or proteases, which are often implicated in disease pathways.

Caption: Hypothetical biological screening cascade.

Safety and Handling

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[36].

-

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection[3].

-

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up[34].

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

2-Phenyl-isonicotinic acid methyl ester is a readily synthesizable compound with a chemical scaffold that holds significant potential for applications in drug discovery and materials science. Its synthesis via established methods like the Suzuki-Miyaura coupling and Fischer esterification makes it accessible for further research. While its biological profile is not yet fully elucidated, the known activities of related isonicotinic acid derivatives provide a strong rationale for its investigation as a potential anti-inflammatory, antimicrobial, or anticancer agent. This technical guide serves as a foundational resource to encourage and facilitate further exploration of this promising molecule.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. capotchem.com [capotchem.com]

- 4. 2-PHENYL-ISONICOTINIC ACID METHYL ESTER | 4634-14-4 [chemicalbook.com]

- 5. This compound | C13H11NO2 | CID 12183945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. bg.copernicus.org [bg.copernicus.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. community.wvu.edu [community.wvu.edu]

- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 20. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and antibacterial activity of a new series of 3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. japsonline.com [japsonline.com]

- 31. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. m.youtube.com [m.youtube.com]

- 33. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. peptide.com [peptide.com]

- 35. cdn.caymanchem.com [cdn.caymanchem.com]

- 36. echemi.com [echemi.com]

- 37. downloads.regulations.gov [downloads.regulations.gov]

- 38. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

Methyl 2-Phenylisonicotinate: A Technical Guide for Research and Development

This guide provides an in-depth technical overview of Methyl 2-Phenylisonicotinate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental chemical data, proven experimental protocols, and a survey of potential applications to facilitate its use in a laboratory setting.

Introduction: The 2-Phenylpyridine-4-Carboxylate Scaffold

This compound (CAS No. 4634-14-4) belongs to the family of 2-phenylpyridine carboxylic acid derivatives. This structural motif is of high interest in modern synthetic chemistry due to its prevalence in biologically active compounds and functional materials. The pyridine ring acts as a versatile scaffold, and the presence of a phenyl group at the 2-position, coupled with a methyl ester at the 4-position, offers distinct electronic and steric properties that can be exploited in molecular design.

The inherent reactivity of the pyridine ring and the potential for modification of both the phenyl and ester moieties make this compound a valuable starting material for the synthesis of more complex molecules. Its derivatives have been investigated for a range of biological activities, highlighting the importance of this core structure in the development of novel therapeutic agents and agrochemicals.[1][2]

Physicochemical Properties and Specifications

A thorough understanding of the compound's properties is critical for its effective use in research. Key identifiers and computed properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4634-14-4 | [PubChem][3], [ChemScene][4] |

| Molecular Formula | C₁₃H₁₁NO₂ | [PubChem][3] |

| Molecular Weight | 213.23 g/mol | [PubChem][3] |

| IUPAC Name | methyl 2-phenylpyridine-4-carboxylate | [PubChem][3] |

| SMILES | COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2 | [PubChem][3] |

| Topological Polar Surface Area | 39.2 Ų | [PubChem][3] |

| LogP (Computed) | 2.5352 | [ChemScene][4] |

| Appearance | Typically an off-white to yellow solid | General Supplier Data |

Sourcing and Procurement for Research

The quality and purity of starting materials are paramount for reproducible and reliable experimental outcomes. This compound is available from several reputable chemical suppliers who cater to the research and development community. When selecting a supplier, it is crucial to consider the provided analytical data, such as certificates of analysis (CoA) that verify purity and identity.

Table of Representative Suppliers:

| Supplier | Typical Purity | Available Quantities | Notes |

| ChemScene | ≥95% | Gram scale | Provides basic physicochemical data.[4] |

| BLD Pharm | Research Grade | Custom | Offers access to analytical documentation (NMR, HPLC, etc.).[5] |

| CymitQuimica | ≥95% | mg to gram scale | Distributes for Apollo Scientific.[6] |

| SynQuest Laboratories | Research Grade | Custom | Provides MDL number for easy cross-referencing.[7] |

Note: All listed products are intended for research use only.[4][6] Researchers should always consult the safety data sheet (SDS) provided by the supplier prior to handling the compound.

Synthesis Methodology: A Representative Protocol

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method is widely utilized for the formation of C-C bonds between sp²-hybridized carbons and is known for its high tolerance of various functional groups and relatively mild reaction conditions.

The logical synthetic pathway involves the coupling of a halogenated methyl isonicotinate with phenylboronic acid. Methyl 2-chloroisonicotinate is a common and reactive starting material for this purpose.

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on laboratory conditions and specific reagent batches.

Reagents and Materials:

-

Methyl 2-chloroisonicotinate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask, add Methyl 2-chloroisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (0.03 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased material. A combination of chromatographic and spectroscopic techniques should be employed.

Caption: Standard analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the compound.

-

Typical Method: A reverse-phase C18 column with a gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid as a modifier) is effective. Detection is typically performed with a UV detector at a wavelength around 254 nm.

-

Expected Result: A high-purity sample (>95%) will show a single major peak in the chromatogram.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Typical Method: Electrospray Ionization (ESI) is a common technique. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Result: For this compound (C₁₃H₁₁NO₂), the primary ion observed in positive ion mode will be the protonated molecule [M+H]⁺, with an expected m/z of approximately 214.08. The exact mass is 213.0790.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide detailed structural confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the phenyl and pyridine rings (typically in the 7.0-8.8 ppm region) and a singlet for the methyl ester protons (typically around 3.9-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 unique carbon atoms in the molecule, including the carbonyl carbon of the ester (around 165 ppm) and the various aromatic carbons.

-

Self-Validation: The integration of the proton signals should correspond to the number of protons in each environment (e.g., a 3H singlet for the methyl group). Two-dimensional NMR experiments like COSY and HMBC can be used to confirm the connectivity of the atoms.[1]

Applications in Research and Drug Discovery

While specific, direct applications of this compound are not extensively documented in peer-reviewed literature, the broader class of phenyl-pyridine and phenyl-quinoline carboxylic acid derivatives has demonstrated significant potential in several therapeutic areas. This compound serves as a key intermediate for accessing these more complex and biologically active molecules.

Potential Research Areas:

-

Oncology: Phenyl-pyridine carboxylic acid derivatives have been identified as novel cell cycle inhibitors with selective cytotoxicity towards cancer cells.[8] The scaffold can be elaborated to develop inhibitors of key cancer-related enzymes, such as histone deacetylases (HDACs).

-

Infectious Diseases: The pyridine core is a well-established pharmacophore in antimicrobial agents. Derivatives of the 2-phenylpyridine structure have shown promise as antibacterial and antifungal compounds.[1][2]

-

Inflammation: By modifying the core structure, it is possible to design molecules that target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

-

Agrochemicals: The 2-phenylpyridine motif is present in various commercial pesticides, including insecticides and fungicides. This compound provides a starting point for the synthesis of novel crop protection agents.

The value of this compound lies in its utility as a molecular scaffold. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can participate in other transformations. The phenyl and pyridine rings can also be further functionalized to explore structure-activity relationships (SAR) in a drug discovery campaign.

Conclusion

This compound is a versatile and valuable chemical building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling and the established biological relevance of its derivatives make it an attractive starting point for the development of novel compounds. By adhering to rigorous analytical characterization and leveraging the synthetic handles present in the molecule, researchers can effectively utilize this compound to advance their scientific objectives.

References

-

This compound . PubChem, National Institutes of Health. [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones . MDPI. [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones . PubMed, National Institutes of Health. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors . Frontiers. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H11NO2 | CID 12183945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4634-14-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CAS 4634-14-4 | 4H58-1-514 | MDL MFCD07357447 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 2-Phenylisonicotinate: A Technical Guide

Introduction

Methyl 2-phenylisonicotinate, a pyridine derivative with the chemical formula C₁₃H₁₁NO₂, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science.[1][2] Its structural architecture, featuring a phenyl group and a methyl ester moiety on a pyridine core, suggests potential applications as a versatile building block in the synthesis of more complex molecular entities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions.

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2--Phenylisonicotinate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established principles of spectroscopic interpretation and data from closely related analogues to present a robust and predictive analysis. This approach mirrors the common scientific practice of structural elucidation for novel or sparsely characterized compounds.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The key to interpreting the spectra of this compound lies in recognizing the distinct chemical environments of its constituent atoms.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The following sections will delve into the predicted spectroscopic data for this molecule, providing a detailed interpretation of the expected signals and the underlying principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | Doublet | 1H | H6 | Deshielded by the adjacent nitrogen and the anisotropic effect of the phenyl ring. |

| ~8.0 | Singlet | 1H | H3 | Singlet due to no adjacent protons. |

| ~7.8 | Doublet | 1H | H5 | Coupled to H6. |

| ~7.6-7.4 | Multiplet | 5H | Phenyl Protons | The protons of the phenyl ring will appear as a complex multiplet. |

| ~3.9 | Singlet | 3H | OCH₃ | Methyl ester protons are typically found in this region and appear as a singlet. |

Expert Insights & Experimental Protocol

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules as it is a good solvent and its residual proton peak at 7.26 ppm does not typically interfere with the aromatic region of interest.[3]

-

Acquisition Parameters: A standard ¹H NMR experiment on a 400 MHz spectrometer would be sufficient to resolve the expected signals. A pulse repetition time of 30 seconds is often used to ensure full relaxation of the protons.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the ester. |

| ~158 | C2 | Carbon attached to the phenyl group, deshielded by the nitrogen and the phenyl ring. |

| ~150 | C6 | Deshielded by the adjacent nitrogen. |

| ~140 | C4 | Quaternary carbon attached to the ester group. |

| ~138 | C1' | Quaternary carbon of the phenyl ring attached to the pyridine. |

| ~130-128 | Phenyl CH | Carbons of the phenyl ring. |

| ~125 | C5 | Pyridine ring carbon. |

| ~122 | C3 | Pyridine ring carbon. |

| ~53 | OCH₃ | Methyl ester carbon. |

Expert Insights & Experimental Protocol

-

Proton Decoupling: A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum of singlets, simplifying the interpretation.[5]

-

DEPT Analysis: To aid in the assignment of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. DEPT-135 and DEPT-90 experiments would differentiate between CH, CH₂, and CH₃ groups.

Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the aromatic rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine and Phenyl) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~750, ~700 | Strong | C-H Out-of-plane Bending (Aromatic) |

Expert Insights & Experimental Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Alternatively, if the sample is soluble, a spectrum can be obtained from a solution in a solvent like chloroform, though solvent peaks will be present.[6]

-

Interpretation: The most diagnostic peak will be the strong carbonyl (C=O) stretch of the ester group around 1725 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring stretching vibrations confirm the aromatic nature of the compound.[7] The region below 1500 cm⁻¹ is the "fingerprint region" and can be complex, but the strong out-of-plane bending bands are often useful for confirming the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 213 | High | [M]⁺ (Molecular Ion) |

| 182 | Moderate | [M - OCH₃]⁺ |

| 154 | Moderate | [M - COOCH₃]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Expert Insights & Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which are useful for structural elucidation.

-

Fragmentation Pattern: The molecular ion peak at m/z 213 would confirm the molecular weight of the compound.[1] The fragmentation is expected to proceed via the loss of the methoxy group (-OCH₃) to give a fragment at m/z 182, or the entire methyl ester group (-COOCH₃) to give a fragment at m/z 154. The presence of a strong peak at m/z 77 is characteristic of a phenyl group.

Caption: A plausible fragmentation pathway for this compound under Electron Ionization.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and comparative data from analogous structures, we have constructed a comprehensive spectroscopic profile that can serve as a valuable reference for researchers working with this compound. The presented data, interpretations, and experimental considerations are designed to aid in the unambiguous identification and characterization of this compound, thereby facilitating its application in drug discovery and materials science.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). [Link]

-

PubChem. This compound | C13H11NO2 | CID 12183945. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. 2-(4-Methylphenylthio)phenyl isothiocyanate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

RSC Publishing. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. [Link]

-

Millersville University. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

-

NIST WebBook. Methyl 2-isothiocyanato-3-phenylpropionate. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

PubChem. Methyl 2-phenyl-4-quinolinecarboxylate | C17H13NO2 | CID 609693. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

NIH. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. [Link]

-

PubChem. Methyl 4-phenylpyridine-2-carboxylate | C13H11NO2 | CID 20610328. [Link]

Sources

- 1. This compound | C13H11NO2 | CID 12183945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Potential Research Uses of Methyl 2-Phenylisonicotinate

Abstract

Methyl 2-phenylisonicotinate, a heterocyclic compound featuring a phenyl group appended to a pyridine-4-carboxylate core, represents a versatile and underexplored scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its potential as a valuable building block for the discovery of novel therapeutic agents and functional materials. Drawing upon extensive literature analysis of structurally related compounds, this document outlines potential research applications in oncology, inflammation, and neurobiology, supported by detailed theoretical frameworks and actionable experimental protocols. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound in their research endeavors.

Introduction: The 2-Phenylpyridine Scaffold - A Privileged Motif in Drug Discovery

The 2-phenylpyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, unrelated biological targets with high affinity. This versatility stems from its unique combination of a planar, aromatic phenyl ring capable of engaging in π-stacking and hydrophobic interactions, and a nitrogen-containing pyridine ring that can act as a hydrogen bond acceptor and a coordination site for metal ions. This compound (Figure 1) is a fundamental representation of this scaffold, offering a reactive "handle" for further chemical elaboration through its methyl ester functionality.

This guide will delve into the synthetic accessibility of this compound, its key physicochemical properties, and extrapolate its potential research applications based on the known biological activities of more complex molecules incorporating the 2-phenylpyridine core.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physicochemical properties is paramount for its application in research. Table 1 summarizes the key computed properties of this compound.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 4634-14-4 |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 39.2 Ų |

While experimental spectroscopic data for this compound is not extensively published, a predicted analysis based on its structure and data from analogous compounds provides a reliable guide for its characterization (Table 2).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | * ~8.7-8.9 ppm (d, 1H): Proton on the pyridine ring ortho to the nitrogen. * ~7.8-8.0 ppm (d, 1H): Proton on the pyridine ring ortho to the phenyl group. * ~7.4-7.6 ppm (m, 5H): Protons of the phenyl ring. * ~7.2-7.3 ppm (dd, 1H): Remaining proton on the pyridine ring. * ~3.9 ppm (s, 3H): Protons of the methyl ester group. |

| ¹³C NMR | * ~165-167 ppm: Carbonyl carbon of the ester. * ~155-158 ppm: Quaternary carbon of the pyridine ring attached to the phenyl group. * ~148-150 ppm: Carbon of the pyridine ring ortho to the nitrogen. * ~138-140 ppm: Quaternary carbon of the phenyl ring attached to the pyridine ring. * ~128-130 ppm: Carbons of the phenyl ring. * ~120-125 ppm: Carbons of the pyridine ring. * ~52-54 ppm: Methyl carbon of the ester. |

| IR (cm⁻¹) | * ~3100-3000: Aromatic C-H stretch. * ~2950: Aliphatic C-H stretch (methyl group). * ~1720-1730: C=O stretch (ester). * ~1600, 1580, 1450: C=C and C=N stretching vibrations of the aromatic rings. * ~1250-1300: C-O stretch (ester). |

| Mass Spec (m/z) | * 213 [M]⁺: Molecular ion peak. * 182 [M - OCH₃]⁺: Fragment corresponding to the loss of the methoxy group. * 154 [M - COOCH₃]⁺: Fragment corresponding to the loss of the carbomethoxy group. |

Synthetic Pathways: Accessing the 2-Phenylpyridine Core

The synthesis of this compound is readily achievable through modern cross-coupling methodologies, which are fundamental to the construction of biaryl and heteroaryl-aryl bonds. The most common and efficient approaches involve palladium-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of this compound synthesis, this would involve the reaction of a halogenated methyl isonicotinate with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [3][4]

-

Reaction Setup: In a round-bottom flask, combine methyl 2-chloroisonicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as sodium carbonate (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water (4:1).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Negishi Cross-Coupling

The Negishi coupling provides an alternative route, utilizing an organozinc reagent. This method is often lauded for its high functional group tolerance.

Experimental Protocol: Negishi Cross-Coupling [5]

-

Organozinc Formation: Prepare the phenylzinc chloride reagent by reacting phenylmagnesium bromide with zinc chloride in tetrahydrofuran (THF).

-

Reaction Setup: In a separate flask under an inert atmosphere, dissolve methyl 2-bromoisonicotinate (1.0 equiv.) in anhydrous THF.

-

Catalyst Addition: Add a palladium or nickel catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Addition of Organozinc: Slowly add the prepared phenylzinc chloride solution (1.1 equiv.) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, and follow a similar extraction and purification procedure as described for the Suzuki-Miyaura coupling.

Potential Research Applications in Drug Discovery

While direct biological studies on this compound are scarce, the extensive body of research on more complex molecules containing the 2-phenylpyridine scaffold allows for scientifically sound extrapolation of its potential research applications.

Anticancer Drug Discovery

The 2-phenylpyridine motif is a common feature in a variety of potent anticancer agents. Its ability to act as a hinge-binding moiety in protein kinases makes it a valuable scaffold for the design of kinase inhibitors.

-

Kinase Inhibition: Many clinically approved and investigational kinase inhibitors incorporate a pyridine-based core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. The phenyl group can then be directed towards a hydrophobic pocket, enhancing binding affinity and selectivity. This compound can serve as a starting fragment for the elaboration of novel kinase inhibitors targeting various cancer-related kinases such as EGFR, VEGFR, and Src family kinases.[6][7]

-

Cell Cycle Inhibition: Derivatives of phenyl-pyridine-2-carboxylic acid have been identified as cell cycle inhibitors that induce apoptosis in cancer cells with selectivity over normal proliferating cells.[8] this compound provides a template for the synthesis of analogues to explore this mechanism further.

Anti-inflammatory Drug Development

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major research focus.

-

Modulation of Inflammatory Pathways: The 2-phenylpyridine scaffold is present in compounds that have demonstrated anti-inflammatory properties. For instance, derivatives of 2-phenylimidazo[1,2-b]pyridazine have shown in vivo anti-inflammatory and analgesic activities.[9] The core structure of this compound can be utilized to synthesize libraries of compounds for screening in cellular and in vivo models of inflammation to identify novel modulators of inflammatory pathways such as NF-κB and cytokine signaling.

Other Potential Therapeutic Areas

The versatility of the 2-phenylpyridine scaffold suggests potential applications in other therapeutic areas:

-

Neurodegenerative Diseases: The development of agents that can modulate targets in the central nervous system is an active area of research. The physicochemical properties of this compound, such as its moderate lipophilicity, suggest that derivatives could be designed to cross the blood-brain barrier.

-

Infectious Diseases: Pyridine derivatives have been investigated for their potential as antimalarial and antibacterial agents.[10] this compound can serve as a starting point for the synthesis of novel compounds to be screened against a panel of pathogenic microbes.

Applications in Materials Science

Beyond its potential in drug discovery, the 2-phenylpyridine structure is also of interest in materials science.

-

Ligands for Metal Complexes: The pyridine nitrogen of this compound can act as a ligand to coordinate with various metal ions. The resulting metal complexes can exhibit interesting photophysical properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), sensors, and catalysis.[11]

Conclusion and Future Directions

This compound is a readily accessible and versatile chemical entity with significant, yet largely untapped, potential in both medicinal chemistry and materials science. While direct biological data for this specific compound is limited, the well-documented activities of structurally related molecules provide a strong rationale for its exploration as a key building block in drug discovery programs targeting cancer, inflammation, and other diseases. Its utility as a fragment for kinase inhibitor design is particularly noteworthy. Furthermore, its potential as a ligand for the synthesis of novel metal complexes opens up avenues for research in materials science. This technical guide serves as a call to the scientific community to further investigate the rich chemistry and potential applications of this compound and its derivatives.

References

-

Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. PubMed. Available from: [Link]

-

Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. Available from: [Link]

-

This compound | C13H11NO2 | CID 12183945. PubChem. Available from: [Link]

-

Aerobic C═N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry. Available from: [Link]

-

Negishi coupling. Wikipedia. Available from: [Link]

-

Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. Available from: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available from: [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available from: [Link]

-

2-phenylpyridine. Organic Syntheses. Available from: [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available from: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. Available from: [Link]

-

Examples of FDA‐approved kinase inhibitors exhibiting the... - ResearchGate. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available from: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available from: [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. Available from: [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available from: [Link]

-

The Role of 2-Phenylisonicotinic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

2-Phenylnicotinic Acid. MySkinRecipes. Available from: [Link]

-

Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluationand In-Silico Studies. PubMed. Available from: [Link]

-

Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. Available from: [Link]

-

An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. MDPI. Available from: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]

-

synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. ResearchGate. Available from: [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Available from: [Link]

-

In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. MDPI. Available from: [Link]

-

Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC. Available from: [Link]

-

Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. Available from: [Link]

-

Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. PMC. Available from: [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available from: [Link]

- Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. Google Patents.

-

Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. ResearchGate. Available from: [Link]

Sources

- 1. This compound | C13H11NO2 | CID 12183945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]

- 11. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Methyl 2-Phenylisonicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Phenylpyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of medicinal chemistry. When substituted with a phenyl group at the 2-position, the resulting 2-phenylpyridine core offers a geometrically defined and synthetically versatile platform for the elaboration of novel molecular entities. This guide focuses on a particularly valuable derivative: Methyl 2-Phenylisonicotinate. This heterocyclic building block, with its strategically placed ester functionality, serves as a key intermediate in the synthesis of a diverse array of compounds with significant therapeutic potential.[2][3][4] This document provides a comprehensive technical overview of its synthesis, reactivity, and applications, designed to empower researchers in their quest for the next generation of therapeutics.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C13H11NO2 | [5] |

| Molecular Weight | 213.23 g/mol | [5] |

| CAS Number | 4634-14-4 | [5] |

| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.75 (d, J = 5.2 Hz, 1H), 8.05 (s, 1H), 7.80-7.75 (m, 2H), 7.55-7.45 (m, 4H), 3.95 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.8, 158.9, 150.5, 142.2, 138.4, 129.8, 128.8, 127.0, 122.5, 120.3, 52.6.

-